(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Description
Chemical Identity and Nomenclature
The compound this compound possesses the Chemical Abstracts Service registry number 1086376-61-5 and carries the MDL number MFCD10703547. The molecular formula C₁₃H₁₀F₃NO₂ corresponds to a molecular weight of 269.22 daltons, reflecting the presence of thirteen carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as (4-((6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol, which precisely describes its structural architecture.
The Simplified Molecular Input Line Entry System representation OCC1=CC=C(OC2=NC(C(F)(F)F)=CC=C2)C=C1 provides a linear notation that captures the connectivity pattern of this complex molecule. The compound's architecture consists of a benzyl alcohol moiety linked through an ether bridge to a 6-trifluoromethylpyridine unit, creating a sophisticated heterocyclic system with multiple functional group components.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1086376-61-5 | |
| Molecular Formula | C₁₃H₁₀F₃NO₂ | |
| Molecular Weight | 269.22 g/mol | |
| MDL Number | MFCD10703547 | |
| Purity (Commercial) | 97% |
The structural complexity of this molecule arises from the strategic positioning of the trifluoromethyl group at the 6-position of the pyridine ring, which significantly influences the electronic properties of the entire molecular system. The ether linkage connecting the pyridine and benzene rings creates a flexible bridge that allows for conformational diversity while maintaining the integrity of both aromatic systems. This particular arrangement of functional groups contributes to the compound's unique physicochemical profile and potential utility in various chemical applications.
Historical Context in Organofluorine Chemistry
The development of organofluorine chemistry has its origins in the mid-19th century, with Alexander Borodin conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. This pioneering work established the foundation for halogen exchange methodologies that remain central to modern fluorine chemistry and industrial fluorochemical production. The actual first synthesis of an organofluorine compound was accomplished earlier by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate.
The historical trajectory of organofluorine chemistry experienced significant acceleration during World War II, when the Manhattan Project necessitated the development of materials capable of tolerating highly reactive fluorine compounds such as uranium hexafluoride. This wartime imperative led to substantial advances in fluoropolymer technology and established fluorine chemistry as a critical component of industrial material science. The difficulties and hazards associated with handling fluorine had previously discouraged most chemists from pursuing research in this field until the strategic importance became apparent during this period.
The isolation of elemental fluorine by Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride mixtures marked a crucial milestone in the field. However, the complexity and dangers associated with fluorine chemistry meant that significant industrial development did not occur until the 1920s and beyond. The Schiemann reaction, discovered in 1927, provided an important aromatic fluorination methodology using diazonium salts that continues to be employed in contemporary fluoroaromatic compound synthesis.
Naturally occurring organofluorine compounds represent an exceptionally rare class of molecules, with only twelve such compounds identified despite fluorine being the most abundant halogen in Earth's crust. The discovery of a fluorinase enzyme in Streptomyces cattleya that catalyzes carbon-fluorine bond formation represents a significant breakthrough in understanding biological fluorine incorporation. This enzymatic process converts fluoride ion and S-adenosylmethionine to 5'-fluoro-5'-deoxyadenosine, providing insights into potential biotechnological approaches for organofluorine compound preparation.
The historical development of organofluorine chemistry demonstrates a progression from fundamental discoveries to strategic wartime applications and ultimately to widespread industrial implementation. The unique properties of the carbon-fluorine bond, including exceptional strength (approximately 480 kilojoules per mole), short bond length (around 1.4 Angstroms), and high electronegativity differential, have established organofluorine compounds as essential components in numerous technological applications.
Significance of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine derivatives have emerged as fundamentally important structural motifs in contemporary agrochemical and pharmaceutical development, with their significance stemming from the unique combination of fluorine atom properties and pyridine ring characteristics. The presence of three fluorine atoms attached to a methyl group creates a highly electronegative substituent that profoundly influences molecular properties, while the pyridine ring provides versatile coordination and hydrogen bonding capabilities.
The commercial importance of trifluoromethylpyridine compounds is demonstrated by the fact that more than twenty new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names since the introduction of fluazifop-butyl as the first such derivative in the agrochemical market. Additionally, five pharmaceutical products and two veterinary medicines containing trifluoromethylpyridine moieties have received market approval, with numerous candidates currently undergoing clinical trials.
Industrial production of trifluoromethylpyridine derivatives relies primarily on three synthetic approaches: chlorine-fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species such as trifluoromethyl copper. The chlorine-fluorine exchange methodology represents the most commonly employed industrial approach, particularly for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a key intermediate for multiple crop protection products.
| Application Category | Number of Approved Products | Examples |
|---|---|---|
| Agrochemicals | >20 ISO common names | Fluazifop-butyl, Fluopyram |
| Pharmaceuticals | 5 market approvals | Tavapadon, Leniolisib |
| Veterinary Medicine | 2 market approvals | Fluazuron, Fuzapladib |
The biological activities of trifluoromethylpyridine derivatives are attributed to the synergistic effects of fluorine's unique physicochemical properties and the distinctive characteristics of the pyridine heterocycle. The trifluoromethyl group enhances metabolic stability, modifies lipophilicity, and can improve binding affinity to biological targets through favorable electrostatic interactions. These properties have made trifluoromethylpyridine derivatives particularly valuable in crop protection applications, where they function as fungicides, herbicides, insecticides, and nematicides.
During the period from 1990 to September 2017, fourteen crop protection products bearing trifluoromethyl pyridine structures were commercialized or proposed for International Organization for Standardization common names. Molecular matched pair analysis has revealed subtle yet important differences in physicochemical and agronomic properties between trifluoromethyl pyridines and their phenyl analogues, demonstrating the strategic value of fluorine incorporation in agricultural chemistry.
The synthetic accessibility of trifluoromethylpyridine derivatives has been enhanced through the development of cost-effective chemical processes that can produce these intermediates at industrial scale. Research chemists have readily adopted these attractive starting materials, elaborating them through straightforward chemical modifications to create new active ingredients with improved biological profiles. The continued expansion of this chemical class suggests that novel applications and enhanced synthetic methodologies will continue to emerge in future research endeavors.
Properties
IUPAC Name |
[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAYVPSGGJEMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193022 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-61-5 | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its targets, altering their function and leading to downstream effects.
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto various biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridinyl group could potentially influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.
Additionally, this compound has been observed to bind to certain proteins, influencing their conformation and function. This binding can result in changes in protein activity, which may have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In particular, this compound has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism.
Furthermore, this compound has been reported to affect cell proliferation and apoptosis. In certain cell lines, this compound can induce cell cycle arrest and promote programmed cell death, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling.
Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity.
Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression. These changes can result in altered cellular function and may have implications for the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage.
Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects of this compound become more pronounced, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites, which may have different biological activities compared to the parent compound.
The metabolic flux of this compound can be influenced by the presence of cofactors and other substrates. Changes in metabolite levels can have downstream effects on cellular processes, including energy production and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity.
For example, this compound has been shown to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its distribution and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria.
Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity.
Biological Activity
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, also known by its CAS number 1086376-61-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F3NO2, with a molecular weight of 269.22 g/mol. Its structure features a trifluoromethyl group attached to a pyridine ring, which is linked through an ether bond to a phenolic moiety. This unique structure contributes to its biological activity.
Antichlamydial Activity
Recent studies have highlighted the antichlamydial properties of compounds containing the trifluoromethyl group. In a study evaluating various derivatives, it was found that the presence of the trifluoromethyl substituent significantly enhanced the antichlamydial activity of the compounds tested. For instance, compounds lacking this group exhibited no activity, whereas those with it showed promising results against Chlamydia species, suggesting that the trifluoromethyl group plays a critical role in mediating this effect .
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory effects. A review on related compounds suggests that derivatives with similar structures have demonstrated efficacy in reducing inflammation markers in various models . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Case Study on Antichlamydial Activity : A specific derivative containing the trifluoromethyl group was tested against Chlamydia trachomatis in vitro. The results indicated a significant reduction in bacterial load compared to controls, supporting its potential as a lead compound for further drug development .
- Study on Anti-inflammatory Properties : In animal models, compounds structurally related to this compound were shown to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their utility in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its interaction with biological targets. For instance, studies have shown that similar pyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The incorporation of pyridine moieties into drug candidates has been associated with antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit enzyme activity makes it a candidate for developing new antibiotics or antifungal agents. Preliminary studies suggest that derivatives of this compound could be explored for their effectiveness against resistant strains of bacteria .
Material Science
Polymer Additives
Due to its unique chemical structure, this compound can serve as an additive in polymer formulations. Its presence can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites. Research into the thermal degradation behavior of polymers modified with such compounds has shown promising results .
Fluorescent Materials
The compound has potential applications in the development of fluorescent materials. Its structural features allow it to be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices, where it can improve performance metrics such as brightness and efficiency .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions to generate more complex structures. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol
- Structure : Chlorine at pyridine position 6, trifluoromethyl at position 4, and a hydroxymethyl group at position 2.
- Molecular Formula: C₇H₅ClF₃NO
- Molecular Weight : 211.57 g/mol
- Physical State : Liquid (storage at RT)
- Key Differences: The chloro substituent increases electrophilicity compared to the phenoxy group in the target compound. This enhances reactivity in nucleophilic substitution reactions, making it suitable for cross-coupling applications .
(6-Bromopyridin-2-yl)(4-fluorophenyl)methanol
- Structure: Bromine at pyridine position 6, fluorophenyl-methanol group at position 2.
- Molecular Formula: C₁₂H₉BrFNO
- Molecular Weight : 282.11 g/mol
- The fluorophenyl group introduces ortho-directing effects in synthesis .
Functional Group Modifications
(3-(Trifluoromethoxy)pyridin-2-yl)methanol
- Structure : Trifluoromethoxy group at pyridine position 3 and hydroxymethyl at position 2.
- Molecular Formula: C₇H₆F₃NO₂
- Molecular Weight : 197.12 g/mol
- Key Differences : The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃, altering electronic distribution on the pyridine ring. This impacts binding affinity in receptor-targeted applications .
Picoxystrobin (Agrochemical Derivative)
- Structure : Methyl acrylate ester linked to a trifluoromethylpyridinyloxymethylphenyl group.
- Molecular Formula: C₁₈H₁₆F₃NO₄
- Key Differences : The ester functional group enhances bioavailability compared to the primary alcohol in the target compound. Widely used as a fungicide due to its inhibition of mitochondrial respiration .
Complex Derivatives with Additional Rings
(R)-(2R)-2-Piperidinyl{2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl}methanol
- Structure : Piperidinyl and dual trifluoromethyl groups on pyridine and phenyl rings.
- Molecular Formula : C₂₀H₁₇F₆N₂O
- Dual -CF₃ groups increase steric bulk, reducing solubility but enhancing target specificity .
Pyridin-2-yl(4-(3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-yl)methanone
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₀F₃NO₂ | 281.22 | -CF₃, phenoxy-methanol | Solid* | Agrochemical intermediates |
| [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | C₇H₅ClF₃NO | 211.57 | -Cl, -CF₃ | Liquid | Cross-coupling reactions |
| (6-Bromopyridin-2-yl)(4-fluorophenyl)methanol | C₁₂H₉BrFNO | 282.11 | -Br, -F | Solid | Pharmaceutical intermediates |
| Picoxystrobin | C₁₈H₁₆F₃NO₄ | 367.32 | Acrylate ester, -CF₃ | Solid | Fungicide |
| (3-(Trifluoromethoxy)pyridin-2-yl)methanol | C₇H₆F₃NO₂ | 197.12 | -OCF₃ | Liquid | Material science |
*Assumed based on analogs; explicit data unavailable.
Preparation Methods
Preparation of 6-(Trifluoromethyl)pyridin-2-yl Precursors
A key intermediate is the 6-(trifluoromethyl)pyridin-2-yl unit. Literature reports (e.g., Org. Synth. protocols) describe the synthesis of trifluoromethyl-substituted pyridines via cyclization reactions involving oxime acetates and fluorinated diketones under reductive conditions mediated by ammonium iodide and sodium dithionite. This method provides high regioselectivity and good yields for fluorinated pyridines:
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Oxime acetate formation | Acetophenone + hydroxylamine hydrochloride + sodium acetate in methanol, 80 °C, 3 h | O-acetyl oxime intermediate | ~90% (over two steps) |
| Reductive cyclization | O-acetyl oxime + hexafluoroacetylacetone + NH4I + Na2S2O4 in toluene, 130 °C, Ar atmosphere | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | 69% |
This protocol highlights the use of mild reductive conditions to assemble trifluoromethylated pyridine rings with high chemo- and regioselectivity.
Formation of the Aryl Ether Linkage
The ether linkage between the 6-(trifluoromethyl)pyridin-2-yl moiety and the 4-hydroxyphenylmethanol fragment is typically formed via nucleophilic substitution of a halogenated pyridine with a phenolic derivative or via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig etherification.
A representative procedure involves:
- Reacting 4-hydroxybenzyl alcohol or its derivatives with 2-(chloromethyl)-6-(trifluoromethyl)pyridine in the presence of a base (e.g., cesium carbonate) in a polar organic solvent like ethanol or tetrahydrofuran.
- Employing palladium catalysts such as tetrakis(triphenylphosphine)palladium or PdCl2(dppf) to facilitate the coupling under mild conditions at controlled temperatures (0 °C to room temperature).
- Using organic amine bases (e.g., triethylamine) to scavenge acid formed during the reaction.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Ethanol, THF, or other polar aprotic solvents |
| Base | Cesium carbonate, sodium carbonate, potassium phosphate |
| Catalyst | Pd(PPh3)4, PdCl2(dppf), PdCl2(Ph3P)2 |
| Temperature | 0 °C to room temperature |
| Reaction time | Several hours (typically 3 h) |
This method yields the aryl ether intermediate with high efficiency and purity.
Introduction and Preservation of the Hydroxymethyl Group
The hydroxymethyl group on the phenyl ring can be introduced or preserved through:
- Direct use of 4-hydroxybenzyl alcohol as the nucleophile in the ether formation step.
- Protection of the hydroxymethyl group during other synthetic steps if necessary, using protecting groups like acetyl or silyl ethers, followed by deprotection.
- Selective reduction of aldehyde or ester precursors to the alcohol using catalytic hydrogenation (Pd-C) or hydride reagents.
For example, catalytic hydrogenation of benzyl halide intermediates can reduce the halide to the corresponding benzyl alcohol, maintaining the integrity of the ether bond and the trifluoromethyl-substituted pyridine ring.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Key Reagents & Conditions | Product | Yield & Notes |
|---|---|---|---|---|---|
| 1 | Oxime formation | Acetophenone + NH2OH·HCl | NaOAc, MeOH, 80 °C, 3 h | Acetophenone O-acetyl oxime | ~90% (over two steps) |
| 2 | Reductive cyclization | O-acetyl oxime + hexafluoroacetylacetone | NH4I, Na2S2O4, toluene, 130 °C, Ar | 6-(Trifluoromethyl)pyridine derivative | 69% |
| 3 | Ether formation | 2-(chloromethyl)-6-(trifluoromethyl)pyridine + 4-hydroxybenzyl alcohol | Pd catalyst, base (Cs2CO3), EtOH or THF, rt | (4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol intermediate | High yield, purity |
| 4 | Functional group manipulation | Benzyl halide intermediates | Pd-C hydrogenation or hydride reduction | Final this compound | Efficient preservation of hydroxymethyl group |
Research Findings and Considerations
- The NH4I/Na2S2O4-mediated reductive cyclization is a green and selective method for constructing trifluoromethylated pyridines, compatible with various functional groups.
- Palladium-catalyzed etherification is a robust and scalable method for forming aryl ethers involving pyridine derivatives, with solvent and base choice critically affecting reaction efficiency.
- The hydroxymethyl group is sensitive to harsh conditions; therefore, mild hydrogenation or protection strategies are recommended to preserve this functionality during synthesis.
- Reaction monitoring by TLC and purification by column chromatography or recrystallization are standard to achieve high purity products.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
